6-(1H-imidazol-1-ylcarbonyl)-2H-1,4-benzoxazin-3(4H)-one
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Overview
Description
6-(1H-imidazol-1-ylcarbonyl)-2H-1,4-benzoxazin-3(4H)-one is a heterocyclic compound that combines the structural features of imidazole and benzoxazinone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1H-imidazol-1-ylcarbonyl)-2H-1,4-benzoxazin-3(4H)-one typically involves the following steps:
Formation of the Benzoxazinone Core: The benzoxazinone core can be synthesized through the cyclization of an appropriate anthranilic acid derivative with a carbonyl compound under acidic or basic conditions.
Imidazole Introduction: The imidazole moiety is introduced via a nucleophilic substitution reaction. This can be achieved by reacting the benzoxazinone intermediate with imidazole in the presence of a suitable activating agent, such as a carbodiimide or a coupling reagent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
For industrial-scale production, the process would be optimized for yield and purity. This might involve:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and control.
Catalysis: Employing catalysts to improve reaction rates and selectivity.
Purification: Implementing advanced purification techniques such as crystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-(1H-imidazol-1-ylcarbonyl)-2H-1,4-benzoxazin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the imidazole or benzoxazinone rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, 6-(1H-imidazol-1-ylcarbonyl)-2H-1,4-benzoxazin-3(4H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.
Biology
In biological research, this compound can be used to study enzyme inhibition and receptor binding due to its potential to interact with biological macromolecules.
Medicine
Medically, this compound is investigated for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry
In industry, this compound can be utilized in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 6-(1H-imidazol-1-ylcarbonyl)-2H-1,4-benzoxazin-3(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, while the benzoxazinone moiety can participate in π-π stacking interactions or hydrophobic interactions. These interactions can modulate the activity of the target proteins or pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
6-(1H-imidazol-1-ylcarbonyl)-2H-1,4-benzoxazin-3(4H)-one: Unique due to the combination of imidazole and benzoxazinone rings.
1H-imidazole-4-carboxamide: Lacks the benzoxazinone ring, offering different reactivity and applications.
2H-1,4-benzoxazin-3(4H)-one: Lacks the imidazole moiety, resulting in different chemical and biological properties.
Uniqueness
The uniqueness of 6-(1H-imidazol-1-ylcarbonyl)-2H-1,4-benzoxazin-3(4H)-one lies in its dual functionality, combining the properties of both imidazole and benzoxazinone. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C12H9N3O3 |
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Molecular Weight |
243.22 g/mol |
IUPAC Name |
6-(imidazole-1-carbonyl)-4H-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C12H9N3O3/c16-11-6-18-10-2-1-8(5-9(10)14-11)12(17)15-4-3-13-7-15/h1-5,7H,6H2,(H,14,16) |
InChI Key |
VJODCQLPYLAZCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=CC(=C2)C(=O)N3C=CN=C3 |
Origin of Product |
United States |
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